molecular formula C16H13NO3S B8785756 1-Tosyl-1H-indole-4-carbaldehyde CAS No. 79681-04-2

1-Tosyl-1H-indole-4-carbaldehyde

Cat. No.: B8785756
CAS No.: 79681-04-2
M. Wt: 299.3 g/mol
InChI Key: YMEZZGXKZZPIJQ-UHFFFAOYSA-N
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Description

1-Tosyl-1H-indole-4-carbaldehyde is a sulfonated indole derivative featuring a toluene-4-sulfonyl (tosyl) group at the 1-position and a formyl (-CHO) substituent at the 4-position of the indole ring.

Key Properties (Inferred):

  • Molecular Formula: Likely $ \text{C}{16}\text{H}{13}\text{NO}_3\text{S} $ (based on 1-Tosyl-1H-indole-3-carbaldehyde in ).
  • Functional Groups: Tosyl (electron-withdrawing, protective group) and aldehyde (reactive site for condensation or nucleophilic addition).
  • Synthesis: Likely involves tosylation of 1H-indole-4-carbaldehyde (CAS 1074-86-8, ) using tosyl chloride under basic conditions, followed by purification.

Properties

CAS No.

79681-04-2

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylindole-4-carbaldehyde

InChI

InChI=1S/C16H13NO3S/c1-12-5-7-14(8-6-12)21(19,20)17-10-9-15-13(11-18)3-2-4-16(15)17/h2-11H,1H3

InChI Key

YMEZZGXKZZPIJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C=O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 4- vs. 3-Carbaldehyde Derivatives

Property 1-Tosyl-1H-indole-4-carbaldehyde 1-Tosyl-1H-indole-3-carbaldehyde ()
Substituent Position Tosyl at 1, CHO at 4 Tosyl at 1, CHO at 3
Molecular Weight ~315.35 g/mol (estimated) 315.35 g/mol (exact)
Reactivity Aldehyde at 4 may sterically hinder electrophilic substitution at C3 Aldehyde at 3 enables conjugation with indole π-system, enhancing electrophilic reactivity
Applications Limited data; potential intermediate for pharmaceuticals Used in synthesizing thiazolidinone derivatives ()

Key Insight : The position of the aldehyde group significantly impacts electronic conjugation and steric accessibility, influencing reactivity and downstream applications .

Substituted Indoles: Tosyl vs. Methyl Protecting Groups

Property This compound 1-Methyl-1H-indole-4-carbaldehyde ()
Protecting Group Tosyl (-SO₂C₆H₄CH₃) Methyl (-CH₃)
Molecular Weight ~315.35 g/mol 159.18 g/mol
Solubility Likely lower due to bulky tosyl Higher in organic solvents (e.g., methanol)
Stability More stable to nucleophiles Prone to deprotection under acidic conditions

Other Structural Analogs

A. 1-(2-Morpholin-4-ylethyl)-1H-indole-3-carbaldehyde ()
  • Structure : Morpholin-ethyl group at 1, CHO at 3.
  • Molecular Weight : 258.32 g/mol.
  • Applications: Potential pharmacological agent due to morpholine’s solubility and hydrogen-bonding capacity.
B. 1-Methyl-1H-indole-5-carbaldehyde ()
  • Molecular Weight : 159.18 g/mol.
  • Melting Point : 84–86°C.
  • Use : Intermediate in fluorescent probes or ligands.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Estimated)
1H-Indole-4-carbaldehyde () 145.16 Not reported 1.89
This compound ~315.35 Not reported ~3.50
1-Methyl-1H-indole-5-carbaldehyde 159.18 84–86 2.10

Note: The tosyl group increases hydrophobicity (higher LogP), impacting membrane permeability in biological systems .

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